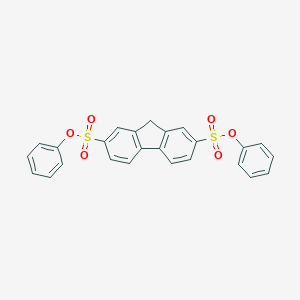
diphenyl 9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphenyl 9H-fluorene-2,7-disulfonate is a useful research compound. Its molecular formula is C25H18O6S2 and its molecular weight is 478.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Diphenyl 9H-fluorene-2,7-disulfonate is widely used as a reagent in organic synthesis. It serves as a precursor for the development of more complex molecules due to its ability to undergo various chemical transformations such as oxidation and reduction reactions. These reactions can be facilitated by agents like potassium permanganate or sodium borohydride, respectively .
Research has indicated that this compound may exhibit biological activity through its interactions with biomolecules. Studies are ongoing to explore its potential as an antioxidant and its efficacy in scavenging free radicals, similar to other flavonoids and phenolic compounds . The compound's mechanism of action involves its ability to alter molecular structures upon interaction with specific targets, potentially influencing various biological pathways.
Material Science
In the field of materials science, this compound is being explored for its utility in developing specialized materials. Its unique structural properties lend themselves to applications in creating organic dyes and polymers that exhibit desirable optical and electronic properties . The compound's stability and reactivity make it an attractive candidate for use in advanced material formulations.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Case Study on Antioxidant Activity : A study investigated the antioxidant properties of this compound compared to other compounds. Results indicated that it exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Organic Dyes Development : Research focused on the synthesis of organic dyes based on fluorene derivatives highlighted the versatility of this compound in creating vibrant dyes with high stability and low toxicity. These dyes are suitable for applications in textiles and coatings .
Properties
Molecular Formula |
C25H18O6S2 |
|---|---|
Molecular Weight |
478.5g/mol |
IUPAC Name |
diphenyl 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H18O6S2/c26-32(27,30-20-7-3-1-4-8-20)22-11-13-24-18(16-22)15-19-17-23(12-14-25(19)24)33(28,29)31-21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
InChI Key |
WSKZAOZZUFVAKS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















